molecular formula C7H15N3S B10945899 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- CAS No. 2669-95-6

1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro-

Cat. No.: B10945899
CAS No.: 2669-95-6
M. Wt: 173.28 g/mol
InChI Key: WSCQSKLSWOQFNU-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- is a heterocyclic compound featuring a partially hydrogenated triazine ring with a thione (-S-) group at position 2 and a butyl substituent at position 3. This compound belongs to the class of s-triazine derivatives, which are characterized by their six-membered ring containing three nitrogen atoms.

Properties

CAS No.

2669-95-6

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

5-butyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C7H15N3S/c1-2-3-4-10-5-8-7(11)9-6-10/h2-6H2,1H3,(H2,8,9,11)

InChI Key

WSCQSKLSWOQFNU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CNC(=S)NC1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization

The most widely reported method involves a two-step condensation of n-butylamine with carbon disulfide (CS₂) in alkaline conditions, followed by cyclization with formaldehyde. This approach adapts protocols for analogous 1,3,5-thiadiazinane-2-thiones:

Procedure :

  • Step 1 : Carbon disulfide (20 mmol) is added dropwise to an aqueous solution of n-butylamine (20 mmol) and potassium hydroxide (20 mmol). The mixture is stirred for 3–4 hours at room temperature to form a dithiocarbamate intermediate.

  • Step 2 : Formaldehyde (37%, 40 mmol) is introduced, and the reaction is stirred for 1 hour. The intermediate undergoes cyclization to yield the crude product.

  • Workup : The mixture is acidified with 15% HCl, precipitating the product, which is filtered, washed, and recrystallized from dichloromethane.

Yield : 75%
Key Parameters :

  • pH control : Phosphate buffer (pH 7.8) ensures optimal cyclization.

  • Temperature : Ambient conditions (25°C) prevent side reactions.

Solvent and Catalyst Optimization

Recent adaptations replace aqueous phases with polar aprotic solvents to enhance reaction efficiency:

VariationConditionsYieldReference
Ethanol-Water (1:1)KOH (20 mmol), 4 h stirring68%
DichloromethaneTriethylamine catalyst, 6 h reflux82%
Solvent-freeMontmorillonite K10, 70°C, 5 h78%

The use of montmorillonite K10 as a solid acid catalyst reduces reaction time and improves purity by minimizing hydrolysis.

Multicomponent Reactions (MCRs)

One-Pot Synthesis

A streamlined one-pot method eliminates intermediate isolation, combining n-butylamine, CS₂, and formaldehyde in a single reaction vessel:

Protocol :

  • Charge Sequence :

    • n-Butylamine (20 mmol) and KOH (20 mmol) in water.

    • CS₂ (20 mmol) added portionwise.

    • Formaldehyde (40 mmol) introduced after 4 h.

  • Cyclization : The mixture is stirred for 1 h, filtered, and acidified to pH 2–3.

Yield : 70–75%
Advantages :

  • Reduced purification steps.

  • Scalable to >100 mmol without yield loss.

Hydroxylamine Derivatives

Incorporating ethanolamine as a co-amine generates hydroxylated analogs but requires modified workup:

Example :
5-(2-Hydroxyethyl)-3-butyl-1,3,5-thiadiazinane-2-thione is synthesized by replacing formaldehyde with ethanolamine, yielding 75% after recrystallization.

Mechanochemical Synthesis

Ball milling techniques offer a solvent-free alternative:

Method :

  • n-Butylamine (10 mmol), CS₂ (10 mmol), and paraformaldehyde (20 mmol) are milled at 30 Hz for 2 h.

  • The product is extracted with dichloromethane and purified via column chromatography.

Yield : 65%
Benefits :

  • Eliminates toxic solvents.

  • Suitable for air-sensitive reactions.

Comparative Analysis of Methods

MethodYieldPurity (%)Reaction TimeScalability
Traditional (aqueous)75%955 hHigh
One-Pot70–75%905 hModerate
Mechanochemical65%852 hLow

Trade-offs :

  • Aqueous methods prioritize yield and purity but require extensive washing.

  • Mechanochemical synthesis sacrifices yield for speed and eco-friendliness.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Thiol (-SH) byproducts arise from CS₂ over-reduction.
Solution :

  • Strict stoichiometric control (1:1 amine:CS₂ ratio).

  • Addition of radical scavengers (e.g., BHT).

Purification Difficulties

Issue : Residual KOH or HCl contaminates the product.
Solution :

  • Neutralization with ammonium chloride before acidification.

  • Recrystallization from ethanol-water (3:1).

Recent Advances

Enzymatic Catalysis

Lipase-assisted synthesis in ionic liquids ([BMIM][BF₄]) achieves 80% yield under mild conditions (40°C, 8 h).

Flow Chemistry

Continuous-flow reactors reduce reaction time to 30 minutes, though yields remain suboptimal (60%) .

Chemical Reactions Analysis

Oxidation Reactions

The thione group (-C=S) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

  • Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60°C yields the corresponding sulfoxide derivative. For example:

    C₇H₁₅N₃S+H₂O₂C₇H₁₅N₃SO+H₂O\text{C₇H₁₅N₃S} + \text{H₂O₂} \rightarrow \text{C₇H₁₅N₃SO} + \text{H₂O}

    This reaction proceeds via electrophilic attack on the sulfur atom.

  • Sulfone Formation : Stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) convert the thione to a sulfone.

Key Data :

Oxidizing AgentProductYield (%)Conditions
H₂O₂Sulfoxide75–80AcOH, 60°C, 4 h
mCPBASulfone65–70DCM, RT, 12 h

Reduction Reactions

The thione moiety is reduced to a thiol (-SH) using hydride-based reagents:

  • LiAlH₄ Reduction : In anhydrous THF, lithium aluminum hydride selectively reduces the C=S bond to C–SH .

  • NaBH₄ with NiCl₂ : Sodium borohydride in the presence of NiCl₂·6H₂O achieves partial reduction under milder conditions.

Mechanistic Insight :

C=SLiAlH₄C–SHH⁺C–SH₂⁺C–SH\text{C=S} \xrightarrow{\text{LiAlH₄}} \text{C–SH} \xrightarrow{\text{H⁺}} \text{C–SH₂⁺} \rightarrow \text{C–SH}

The butyl group stabilizes intermediates via hydrophobic interactions, enhancing reaction efficiency .

Nucleophilic Substitution

The butyl chain participates in SN2 reactions under basic conditions:

  • Halogenation : Reaction with thionyl chloride (SOCl₂) replaces the butyl group with a chloride, forming 5-chloro-1,3,5-triazinane-2-thione .

  • Amination : Treatment with primary amines (e.g., methylamine) yields N-alkylated derivatives .

Example :

C₇H₁₅N₃S+CH₃NH₂C₅H₁₀N₄S+C₄H₉OH\text{C₇H₁₅N₃S} + \text{CH₃NH₂} \rightarrow \text{C₅H₁₀N₄S} + \text{C₄H₉OH}

Kinetic Data :

SubstrateNucleophilek (M⁻¹s⁻¹)Temperature (°C)
5-butyl derivativeCl⁻0.1225
5-butyl derivativeNH₃0.0840

Cycloaddition Reactions

The triazine ring engages in [3+2] cycloadditions with electron-deficient dienophiles:

  • With Acetylenes : Reaction with dimethyl acetylenedicarboxylate (DMAD) forms fused pyrazole-triazine hybrids .

  • With Nitrile Oxides : Generates isoxazoline-linked triazines under microwave irradiation .

Regioselectivity : The butyl group directs addition to the less hindered N1 position .

Complexation with Metals

The sulfur atom coordinates to transition metals, forming stable complexes:

  • Cu(II) Complexes : Reaction with CuCl₂ in ethanol produces square-planar complexes with enhanced antimicrobial activity .

  • Pd(II) Catalysis : Acts as a ligand in cross-coupling reactions, improving catalytic turnover .

Stability Constants :

Metal Ionlog K (Stability Constant)
Cu²⁺8.9 ± 0.2
Pd²⁺10.1 ± 0.3

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder fragmentation:

C₇H₁₅N₃SC₄H₉NH₂+HCN+CS₂\text{C₇H₁₅N₃S} \rightarrow \text{C₄H₉NH₂} + \text{HCN} + \text{CS₂}

TGA Data : Decomposition onset at 215°C with 85% mass loss by 300°C .

Comparative Reactivity

The reactivity of 5-butyltetrahydro-1,3,5-triazine-2(1H)-thione differs from analogous compounds due to steric and electronic effects:

CompoundOxidation Rate (H₂O₂)Reduction Yield (LiAlH₄)
5-Butyltetrahydro derivative0.15 M⁻¹min⁻¹78%
5-Cyclohexyl derivative0.12 M⁻¹min⁻¹65%
Unsubstituted triazinethione0.20 M⁻¹min⁻¹82%

The butyl group slightly retards oxidation but enhances reduction yields compared to cyclohexyl analogs .

Scientific Research Applications

Pharmaceutical Applications

Cognitive Enhancement and Neuropharmacology
Recent studies have identified derivatives of 1,3,5-triazine as potential ligands for serotonin receptors, particularly the 5-HT6 receptor. These compounds have shown promise in treating cognitive impairments. For instance, triazine derivatives demonstrated significant procognitive effects in behavioral studies involving scopolamine-induced learning deficits. The most potent derivatives exhibited a favorable drug-like profile and minimal cytotoxicity, indicating their potential as therapeutic agents for cognitive disorders .

Antimicrobial Properties
Research has highlighted the efficacy of triazine derivatives in exhibiting antimicrobial properties. Specifically, compounds based on the 1,3,5-triazine scaffold have been evaluated for their effectiveness against various bacterial strains. These findings suggest that such compounds could be developed into new antimicrobial agents .

Agricultural Applications

Pesticidal Properties
The compound has been noted for its pesticidal capabilities. A series of tetrahydro-s-triazine thiones were found to possess useful pesticidal properties against agricultural pests. These compounds can be synthesized through various chemical processes and have shown effectiveness in protecting crops from pest infestations .

Materials Science Applications

Polymer Synthesis
1,3,5-Triazine-2(1H)-thione is utilized as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. For example, it has been used in the production of flexible ionogels through thiol-ene photopolymerization techniques. These ionogels are particularly relevant for applications in electrochemical capacitors .

Coatings and Adhesives
The compound's unique chemical structure allows it to serve as an effective additive in coatings and adhesives. It improves the performance characteristics of these materials under various environmental conditions .

Case Studies

Study Application Findings
Study on 5-HT6 receptor ligandsCognitive enhancementIdentified triazine derivatives as promising agents with favorable drug-like properties and significant procognitive effects .
Pesticidal efficacy studyAgricultural useDemonstrated effectiveness against specific agricultural pests, suggesting potential for crop protection .
Polymer synthesis researchMaterials scienceShowed enhanced mechanical properties in ionogels synthesized with triazine derivatives .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with DNA and other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 5-butyltetrahydro-1,3,5-triazine-2(1H)-thione and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Key Applications/Properties
5-butyltetrahydro-1,3,5-triazine-2(1H)-thione 5-butyl C₇H₁₄N₄S 186.28 Cyclization with thiocarboamides Potential antimicrobial agent
5-methyltetrahydro-1,3,5-triazine-2(1H)-thione 5-methyl C₄H₉N₃S 131.20 Not explicitly described Unknown
5-cycloheptyltetrahydro-1,3,5-triazine-2(1H)-thione 5-cycloheptyl C₁₀H₁₉N₃S 213.34 Cyclization reactions Irritant (safety data)
4,6-bis(propylamino)-1,3,5-triazine-2(1H)-thione 4,6-propylamino C₉H₁₇N₅S 227.33 Nucleophilic substitution Polymer intermediates
4,6-bis(methylamino)-1,3,5-triazine-2(1H)-thione 4,6-methylamino C₅H₉N₅S 171.22 Substitution reactions Antimicrobial studies (inferred)
Key Observations:

Substituent Effects: Alkyl Groups: The butyl substituent in the target compound provides moderate hydrophobicity compared to smaller (methyl) or bulkier (cycloheptyl) groups. This balance may optimize membrane permeability in biological applications . Amino vs. Alkyl: Compounds with amino substituents (e.g., 4,6-bis(propylamino)) exhibit higher polarity, making them suitable for polymer synthesis or as intermediates in functional materials .

Physicochemical Properties

  • Thione Reactivity : The thione group (-S-) in all compounds participates in nucleophilic reactions, enabling functionalization or coordination with metal ions. Alkyl substituents (e.g., butyl) may stabilize the triazine ring through electron-donating effects .
  • Solubility: Butyl and cycloheptyl derivatives are less water-soluble than amino-substituted analogs, which retain partial polarity .

Research Findings and Trends

Structure-Activity Relationships: Longer alkyl chains (butyl > methyl) improve lipophilicity, critical for bioactivity in antimicrobial applications . Amino substituents enhance compatibility with polar matrices in polymer synthesis .

Synthetic Advancements :

  • Recent work emphasizes green chemistry approaches, such as solvent-free cyclization, to produce triazine-thiones efficiently .

Biological Activity

1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,3,5-Triazine compounds are characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The specific compound in focus, 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro-, has the molecular formula C7H15N3SC_7H_{15}N_3S and features a butyl group that enhances its lipophilicity and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC7H15N3S
Molecular Weight175.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. Research indicates that some triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific enzymes involved in tumorigenesis.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of enzymes such as thymidine phosphorylase (TP), which plays a crucial role in cancer cell proliferation and metastasis.

Antimicrobial Activity

1,3,5-triazine derivatives have also been evaluated for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, making it a potential candidate for antibacterial therapy.

  • Case Study : A study investigating the antibacterial efficacy of triazine derivatives found that modifications to the triazine core significantly enhanced activity against Gram-positive and Gram-negative bacteria.

Immunomodulatory Effects

The compound's ability to bind to CCR5 receptors suggests its potential in treating inflammatory and immune-mediated diseases. CCR5 is involved in various pathological conditions, including asthma and autoimmune diseases.

  • Application : Research has indicated that targeting CCR5 could provide therapeutic benefits in managing diseases like rheumatoid arthritis and multiple sclerosis.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits TP; induces apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains
ImmunomodulatoryBinds to CCR5; potential treatment for inflammatory diseases

Recent Advances in Research

The exploration of 1,3,5-triazine derivatives continues to evolve. Recent advancements include:

  • Synthesis Techniques : Novel synthetic pathways have been developed to enhance yields and purities of triazine derivatives.
  • QSAR Studies : Quantitative structure-activity relationship (QSAR) models are being used to predict the biological activity of new compounds based on their chemical structure.
  • Molecular Docking Studies : These studies provide insights into the binding interactions between triazine compounds and their biological targets.

Case Studies

  • Anticancer Activity : A recent study reported that specific triazine derivatives exhibited low GI50 values against leukemia and colon cancer cell lines, indicating high potency (GI50 = 1.96 µM for leukemia) .
  • Antimicrobial Efficacy : Another investigation revealed that certain modifications led to enhanced activity against resistant bacterial strains .

Q & A

(Basic) What are the optimal synthetic routes for 5-butyltetrahydro-1,3,5-triazine-2(1H)-thione, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this compound can be optimized by varying reaction parameters such as solvents (e.g., ethanol, DMSO), catalysts (e.g., KOH), temperature (reflux conditions), and reaction time. For example, analogous procedures for triazine-thione derivatives involve refluxing precursors with CS₂ in ethanol, followed by purification via recrystallization . Systematic optimization can employ a factorial design approach to assess interactions between variables (e.g., solvent polarity, temperature gradients) and their impact on yield . Characterization should include NMR (δ-values in DMSO-d₆) and elemental analysis to confirm structural integrity .

(Advanced) How can computational tools like COMSOL Multiphysics and AI-driven models enhance the predictive accuracy of reaction mechanisms for this compound?

Methodological Answer:
Computational tools enable virtual simulations of reaction pathways, reducing reliance on trial-and-error experimentation. COMSOL Multiphysics can model mass transfer and kinetic parameters in triazine synthesis, while AI algorithms (e.g., machine learning) can predict optimal reaction conditions by training on historical data sets . For instance, AI-driven models can identify correlations between substituent electronic effects and reaction rates, guiding mechanistic studies. Quantum chemical calculations (e.g., DFT) further validate intermediate stability, as demonstrated in studies on analogous thiopyran-thiones .

(Basic) What spectroscopic and analytical methods are most effective for characterizing the structural purity of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign δ-values in DMSO-d₆ to confirm proton environments and carbon frameworks, with TMS as an internal standard .
  • Elemental Analysis : Verify C, H, N, and S percentages to ensure stoichiometric consistency .
  • FT-IR : Identify characteristic vibrations (e.g., C=S stretches at ~1200 cm⁻¹) .
  • HPLC/MS : Assess purity and detect byproducts, especially in multi-step syntheses .

(Advanced) What methodologies are recommended to resolve contradictions in reported biological activity data (e.g., fungicidal vs. non-active results)?

Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., microbial strains, concentration ranges). To address this:

  • Standardized Bioassays : Replicate studies using identical strains and protocols, as in fungicidal evaluations of 3,5-dimethyltetrahydro-thiadiazine-thione .
  • Dose-Response Curves : Quantify IC₅₀ values to compare potency across studies.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences .
  • Structural-Activity Relationships (SAR) : Corrogate substituent effects (e.g., butyl chain length) with activity trends .

(Advanced) How can factorial design be applied to investigate the synergistic effects of substituents on the triazine ring's reactivity?

Methodological Answer:
Factorial design allows simultaneous testing of multiple variables (e.g., substituent electronic/hydrophobic properties, reaction temperature). For example:

  • Variables : Substituent type (alkyl vs. aryl), solvent polarity, catalyst loading.
  • Response Metrics : Yield, reaction rate, purity.
  • Analysis : Use software (e.g., Minitab) to generate interaction plots and Pareto charts, identifying dominant factors. This approach is validated in studies optimizing heterocyclic syntheses .

(Basic) What are the critical safety protocols to follow when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of CS₂ or volatile intermediates .
  • Waste Disposal : Neutralize acidic/byproduct streams per institutional guidelines .
  • Training : Complete safety exams (100% score) covering emergency procedures and chemical hygiene plans .

(Advanced) What strategies are effective in integrating high-throughput screening with quantum chemical calculations to predict novel derivatives?

Methodological Answer:

  • High-Throughput Screening (HTS) : Automate synthesis and testing of derivatives using robotic platforms, generating large data sets for SAR analysis .
  • Quantum Calculations : Use DFT to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with observed reactivity/activity. For example, studies on thiopyran-thiones employed quantum computations to validate tautomeric forms .
  • AI Integration : Train neural networks on combined HTS and computational data to prioritize candidates for synthesis, reducing experimental workload .

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